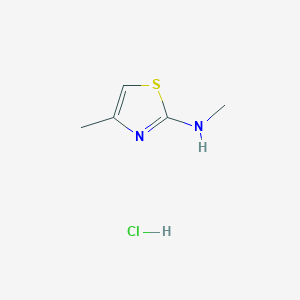

N,4-Dimethylthiazol-2-amine hydrochloride

Description

Overview of Thiazole-Based Heterocycles in Contemporary Chemical Research

Thiazoles are a significant class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. ijpsjournal.comnih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. ijpsjournal.commdpi.com The thiazole (B1198619) ring is a key component in numerous natural and synthetic compounds, leading to its recognition as a "privileged scaffold" in drug discovery. bohrium.com

In contemporary chemical research, thiazole derivatives are investigated for a wide spectrum of pharmacological applications. bohrium.com These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities. ijpsjournal.commdpi.com The aromatic nature of the thiazole ring allows for various chemical modifications, enabling chemists to fine-tune the properties of these molecules to enhance their efficacy and target specificity. nih.gov The ongoing interest in thiazoles is driven by the need to develop new therapeutic agents to address challenges like growing antimicrobial resistance. mdpi.comnih.gov Researchers are continuously exploring novel synthetic pathways and creating libraries of thiazole-containing compounds to screen for new biological activities. ijpsjournal.comnih.gov

Historical Context of N,4-Dimethylthiazol-2-amine Hydrochloride in Synthetic Methodologies

The synthesis of the thiazole ring was first described by Hantzsch and Weber in 1887. ijpsjournal.com The classical Hantzsch thiazole synthesis remains a fundamental and widely used method for constructing this heterocyclic system. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative.

For this compound and related 2-aminothiazoles, the synthesis generally involves the reaction of an appropriate α-haloketone with thiourea. Specifically, the synthesis of a related compound, methyl-(4-methyl-thiazol-2-yl)-amine, is achieved by reacting N-methylthiourea with chloroacetone (B47974). chemicalbook.com This reaction is heated to reflux, and after cooling and purification, yields the desired 2-aminothiazole (B372263) derivative. chemicalbook.com The formation of the hydrochloride salt is then achieved by treating the amine base with hydrochloric acid. wikipedia.org This historical methodology provides a reliable and straightforward route to a wide array of substituted thiazole compounds, which has been crucial for systematic studies of their chemical and biological properties. nih.gov

Contemporary Research Paradigms and Challenges in Thiazole Chemistry

Modern research in thiazole chemistry is characterized by the pursuit of more efficient, sustainable, and diverse synthetic strategies. researchgate.net While classical methods like the Hantzsch synthesis are robust, they can sometimes require harsh conditions or produce significant waste. researchgate.net Consequently, there is a growing emphasis on developing "green" synthetic routes that utilize non-toxic catalysts, renewable starting materials, and milder reaction conditions. researchgate.net Innovative techniques such as microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions in eco-friendly solvents like glycerol (B35011) are at the forefront of this paradigm shift. researchgate.net

Despite significant progress, challenges remain in the field. The development of drug resistance to existing thiazole-based therapeutics necessitates the continuous exploration of novel derivatives with different mechanisms of action. researchgate.net Achieving target specificity to minimize off-target effects is another critical challenge that researchers are addressing through advanced computational modeling and structure-activity relationship (SAR) studies. nih.govresearchgate.net Furthermore, the synthesis of polysubstituted and complex thiazole-containing molecules with high functional group tolerance continues to be an area of active investigation, pushing the boundaries of modern organic synthesis. researchgate.net

Significance of the Hydrochloride Salt Form in Academic Investigations

In chemical and pharmaceutical research, organic bases like N,4-Dimethylthiazol-2-amine are frequently converted into their hydrochloride salts. wikipedia.orgpharmaoffer.com This practice is rooted in the significant advantages the salt form offers over the free base. wikipedia.org A primary reason for creating the hydrochloride salt is to improve the compound's physicochemical properties, most notably its water solubility and stability. wikipedia.orgwisdomlib.orgliberty.edu

Converting a basic amine to its hydrochloride salt is a common strategy to enhance its solubility in aqueous media, which is often desirable for substances used in research and medication development. wikipedia.orgliberty.edu This improved solubility can facilitate easier handling and formulation for in vitro and in vivo studies. pharmaoffer.com Furthermore, hydrochloride salts often exhibit greater stability and a longer shelf-life compared to their corresponding free bases, which can be prone to degradation. wikipedia.orgnih.gov The salt form represents a more stable, crystalline solid with a higher melting point, making it easier to purify and handle. nih.govsigmaaldrich.com The process involves a straightforward acid-base reaction with hydrochloric acid, providing a reliable method to obtain a stable and more soluble version of the compound for academic and industrial investigations. wikipedia.orgwisdomlib.org

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂S | nih.govcymitquimica.com |

| Molecular Weight | 164.66 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | 4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride | nih.gov |

| CAS Number | 71574-33-9 | sigmaaldrich.comnih.gov |

| Physical Form | Powder/Crystal | sigmaaldrich.comcymitquimica.com |

| Melting Point | 273-274 °C (decomposes) | sigmaaldrich.com |

Research Applications of Thiazole Derivatives

Thiazole-based compounds are investigated across a multitude of research areas due to their versatile biological activities.

| Field of Research | Application/Activity Studied | References |

| Antimicrobial | Activity against bacteria such as Staphylococcus aureus and Escherichia coli. | mdpi.comnih.gov |

| Antifungal | Efficacy against pathogens like Candida albicans. | mdpi.comnih.gov |

| Oncology | Investigated as potential anticancer agents against various cell lines. | nih.govmdpi.com |

| Anticonvulsant | Studied for potential activity in seizure models. | nih.gov |

| Anti-inflammatory | Explored for anti-inflammatory properties. | ijpsjournal.commdpi.com |

| Tuberculosis | Synthesis of derivatives as potential agents against Mycobacterium tuberculosis. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,4-dimethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4-3-8-5(6-2)7-4;/h3H,1-2H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIZLUHOUCWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-17-2 | |

| Record name | 2-Thiazolamine, N,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Chemical Transformations of N,4 Dimethylthiazol 2 Amine Hydrochloride

Strategic Approaches to the Synthesis of N,4-Dimethylthiazol-2-amine Hydrochloride

The synthesis of this compound is centered around the construction of the core thiazole (B1198619) ring, a fundamental process in heterocyclic chemistry.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis and its variations are cornerstone methods for constructing the thiazole ring. nih.gov This typically involves the reaction of a halo-ketone with a thiourea (B124793) derivative. nih.gov In the case of N,4-dimethylthiazol-2-amine, the synthesis can be achieved by reacting chloroacetone (B47974) with N-methylthiourea. chemicalbook.com

Several modern synthetic strategies have been developed to improve the efficiency and applicability of thiazole synthesis:

Domino Alkylation-Cyclization: This method utilizes propargyl bromides and thioureas under microwave irradiation to produce 2-aminothiazoles in high yields within minutes. organic-chemistry.org

One-Pot Three-Component Reactions: These reactions combine multiple starting materials in a single step. For instance, α-nitro epoxides, potassium thiocyanate, and primary amines can react to form polysubstituted 2-aminothiazoles. nih.gov Another approach involves the reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur. organic-chemistry.org

Photocatalytic Reactions: Visible-light-induced reactions between active methylene (B1212753) ketone derivatives and various thioureas provide a green chemistry approach to synthesizing functionalized 2-aminothiazoles at room temperature. organic-chemistry.org

Base-Induced Cyclization: Active methylene isocyanides can be cyclized with methyl arene- and hetarenecarbodithioates to efficiently produce 4,5-disubstituted thiazoles. organic-chemistry.org

The following table summarizes various cyclization strategies for forming the thiazole ring, which is central to the synthesis of N,4-dimethylthiazol-2-amine.

| Reaction Type | Reactants | Key Features |

| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas | Microwave irradiation, rapid, high yields. organic-chemistry.org |

| One-Pot Three-Component | α-nitro epoxides, KSCN, Primary amines | Highly efficient, good yields. nih.gov |

| Photocatalytic Reaction | Enaminones, Thioureas | Visible light, room temperature, green. organic-chemistry.org |

| Base-Induced Cyclization | Active methylene isocyanides, Methyl arenecarbodithioates | Simple, rapid, often avoids purification. organic-chemistry.org |

Optimization of Reaction Conditions and Yields in Hydrochloride Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. For instance, in a related synthesis of thiazol-2(3H)-imine, a one-pot method using mortar-pestle grinding under solvent-free conditions yielded the product in 89% in just 10 minutes, compared to a 65% yield after 1.5-2 hours with conventional heating. researchgate.net

The use of catalysts can also significantly improve reaction outcomes. For example, a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed monosulfonylation reaction resulted in a 98% yield with 98% HPLC purity, a substantial improvement over the original 68% yield. nih.gov The selection of the appropriate base and solvent is also critical, as demonstrated in the screening of conditions for a sulfonylation reaction where different combinations of bases (like pyridine, triethylamine, and DBU) and solvents (like dichloromethane, acetonitrile, and THF) led to vastly different yields. nih.gov

The formation of the hydrochloride salt is typically achieved in the final step of the synthesis. This is often accomplished by treating the free base form of N,4-dimethylthiazol-2-amine with hydrochloric acid in a suitable solvent, leading to the precipitation of the salt.

Here is a table illustrating the optimization of reaction conditions for a representative synthesis.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Pyridine | 0 to rt | 85 |

| 2 | Acetonitrile | Pyridine | 0 to rt | 60 |

| 3 | Tetrahydrofuran | Triethylamine | 0 to rt | 75 |

| 4 | Dichloromethane | DBU | 0 to rt | 92 |

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the sustainability of the process. Key principles include waste prevention, the use of less hazardous chemical syntheses, and designing for energy efficiency. nih.gov

Strategies aligned with green chemistry for thiazole synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, such as the mortar-pestle grinding method, can significantly reduce waste. researchgate.netnih.gov

Use of Greener Solvents: When solvents are necessary, greener alternatives like water or ionic liquids are preferred over traditional volatile organic compounds. mdpi.com For example, the use of dimethyl carbonate as a methylating agent and solvent offers a more environmentally friendly option. unive.it

Catalysis: Employing catalysts, especially in small amounts, is a core principle of green chemistry as it reduces the need for stoichiometric reagents and can lead to milder reaction conditions. nih.govnih.gov

Energy Efficiency: Microwave-assisted synthesis and continuous flow chemistry are energy-efficient techniques that can reduce reaction times and improve yields. researchgate.netresearchgate.net Continuous flow platforms, in particular, allow for precise control over reaction parameters, leading to enhanced selectivity and scalability while minimizing waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. researchgate.net

Derivatization and Functionalization Strategies

The N,4-dimethylthiazol-2-amine scaffold can be chemically modified to create a library of related compounds. These modifications can occur at the thiazole ring itself or at the exocyclic amine group.

Modifications at the Thiazole Ring System

The thiazole ring is amenable to various substitution reactions. evitachem.com The carbon atoms of the ring can undergo both electrophilic and nucleophilic substitutions, allowing for the introduction of a wide range of functional groups. evitachem.com For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiophenol (B119425) leads to the formation of a new fused ring system. nih.gov

Further modifications can include:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. evitachem.com

Reduction: The thiazole ring can be reduced to dihydrothiazole derivatives using reducing agents such as sodium borohydride. evitachem.com

Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems. For example, pyrano[2,3-d]thiazoles can be synthesized from thiazolidinone derivatives. purkh.com

The following table presents examples of modifications at the thiazole ring.

| Reaction Type | Reagents | Product Type |

| Fused Ring Formation | 2-aminothiophenol | Thiazine-fused thiazole |

| Oxidation | Hydrogen peroxide | Thiazole sulfoxide/sulfone |

| Reduction | Sodium borohydride | Dihydrothiazole derivative |

| Cycloaddition | Benzylidenemalononitriles | Pyrano[2,3-d]thiazole |

Amine-Based Transformations and Salt Formations

The 2-amino group is a key site for derivatization. It can undergo a variety of transformations, including:

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. For example, 2-amino-4,5-dimethylthiazole hydrochloride can be used to synthesize 2-[3-[3-(piperidinomethyl)phenoxy]propionamido]-4,5-dimethylthiazole. sigmaaldrich.com

Alkylation: The amine can be further alkylated to form secondary or tertiary amines.

Schiff Base Formation: Reaction with aldehydes or ketones can yield Schiff bases (imines). nih.gov

Salt Formation: The basicity of the amino group allows for the formation of various acid addition salts beyond the hydrochloride. These salts can have different physical properties, such as solubility and melting point. The formation of salts can also be a method of purification.

The hydrochloride salt itself is a product of an amine-based transformation, specifically the reaction of the basic amine with hydrochloric acid. This conversion is often used to improve the stability and handling of the compound. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of N,4 Dimethylthiazol 2 Amine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N,4-Dimethylthiazol-2-amine hydrochloride in solution. This powerful analytical method provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the elucidation of molecular structure, connectivity, and conformation. The increasing complexity of organic molecules necessitates the use of advanced 1D and 2D NMR techniques for unambiguous characterization. ipb.pt

The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic environment of each nucleus. For heterocyclic compounds like this compound, the positions of the resonances provide key insights into the distribution of electron density within the thiazole (B1198619) ring and the effects of the methyl and amine substituents. Factors such as solvent, concentration, and temperature can influence chemical shifts, with aromatic solvents like benzene potentially causing significant shifts compared to less magnetically active solvents like chloroform. wisc.edu

2D NMR Techniques for Complex Structural Elucidation (e.g., COSY, HMQC, HMBC)

To overcome the limitations of one-dimensional NMR in complex molecules, a suite of two-dimensional (2D) NMR experiments is employed. These techniques separate spectral information into two frequency dimensions, revealing correlations between different nuclei and providing a more detailed picture of the molecular structure.

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that identifies protons that are spin-spin coupled to each other. youtube.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of protons on adjacent atoms, confirming the connectivity within the molecule. For example, it would show correlations between the protons of the N-methyl group and any adjacent protons, and between the C4-methyl protons and the H5 proton on the thiazole ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy is used to determine one-bond correlations between protons and directly attached heteronuclei, typically ¹³C. youtube.comsdsu.educolumbia.edu This experiment is highly sensitive and allows for the direct assignment of carbon signals based on the known assignments of their attached protons. columbia.edu For this compound, the HSQC spectrum would show a correlation peak for each carbon atom that is bonded to one or more protons, such as the N-methyl carbon, the C4-methyl carbon, and the C5 carbon of the thiazole ring.

Together, these 2D NMR techniques provide a comprehensive dataset that allows for the complete and unambiguous assignment of all proton and carbon signals in this compound, confirming its molecular structure and connectivity. science.gov

Solid-State NMR Spectroscopy for Polymorph and Crystal Packing Analysis

While solution-state NMR provides information about the molecule in a solvated state, solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form. nih.gov This is particularly important for studying phenomena such as polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

In solid-state NMR, anisotropic interactions, which are averaged out in solution, lead to significant line broadening. liverpool.ac.uk Techniques like Magic Angle Spinning (MAS) are used to reduce this broadening and obtain high-resolution spectra. liverpool.ac.uk By analyzing the ¹³C and ¹H chemical shifts in the solid state, it is possible to identify and characterize different polymorphic forms of this compound. Each polymorph will have a unique crystal packing arrangement, leading to distinct chemical shifts for the constituent atoms.

Advanced Chemical Shift and Coupling Constant Analysis for Conformational Studies

A detailed analysis of NMR chemical shifts and coupling constants can provide valuable information about the preferred conformation of this compound in solution. The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. mdpi.com By measuring these coupling constants, it is possible to deduce information about the rotational preferences around single bonds.

For example, the coupling constant between the H5 proton and the protons of the C4-methyl group can provide insights into the rotational barrier and preferred orientation of the methyl group. Similarly, analysis of long-range proton-carbon coupling constants can also yield conformational information.

Chemical shifts are also sensitive to conformational changes. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the NMR parameters for different possible conformations. By comparing the calculated and experimental chemical shifts and coupling constants, it is possible to determine the most likely solution-state conformation of this compound. It is important to note that coupling constants are independent of the magnetic field strength, while chemical shift differences increase with higher field strengths, often leading to simpler spectra at higher fields. wisc.edulibretexts.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, offering an unambiguous depiction of the molecular structure in the solid state.

Crystal Structure Determination and Crystallographic Parameters

The process of crystal structure determination begins with the growth of a high-quality single crystal of this compound. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal.

The crystallographic parameters provide fundamental information about the symmetry and packing of the molecules in the crystal lattice. For instance, a study on a related compound, N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide hydrochloride, revealed a monoclinic crystal system with C2/c symmetry. nih.gov Similarly, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was found to crystallize in the orthorhombic space group P212121. mdpi.com The determination of these parameters for this compound would be a crucial first step in its solid-state characterization.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group defines the symmetry operations that can be applied to the crystal lattice. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 8.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 12.2 |

| c (Å) | The length of the 'c' axis of the unit cell. | 7.8 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 105.3 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 778.9 |

| Z | The number of molecules per unit cell. | 4 |

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. youtube.comgatech.edu In the case of this compound, the presence of the amine group and the chloride counter-ion makes hydrogen bonding a particularly important factor in determining the crystal packing. mdpi.com

In addition to the primary N-H···Cl hydrogen bonds, weaker C-H···Cl or C-H···N interactions may also be present, further stabilizing the crystal lattice. The thiazole ring itself contains nitrogen and sulfur atoms that can participate in various noncovalent interactions. nih.gov A detailed analysis of the crystal structure would reveal the specific nature and geometry of all these intermolecular contacts, providing a comprehensive understanding of the forces that hold the crystal together.

Conformational Analysis and Torsion Angle Distributions

The key dihedral angle, or torsion angle, that governs the conformation is defined by the atoms S1-C2-N(amine)-C(methyl). The two most plausible planar conformations are the s-cis and s-trans isomers, where the N-methyl group is oriented, respectively, towards or away from the sulfur atom of the thiazole ring.

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of these conformers. iu.edu.sa For analogous N-aryl amides containing a thiazole ring, studies have shown that intramolecular interactions, such as dipole-dipole forces between the amide N-H and the thiazole nitrogen, play a significant role in stabilizing certain conformations. researchgate.net In the case of N,4-Dimethylthiazol-2-amine, steric hindrance between the N-methyl group and the C4-methyl group on the thiazole ring would likely influence the potential energy surface. The protonation of the ring nitrogen to form the hydrochloride salt would further alter the electronic distribution and could favor conformations that maximize electrostatic interactions with the chloride counter-ion.

The distribution of torsion angles would likely show a strong preference for conformations that minimize steric clash. It is predicted that the s-trans conformer, which places the N-methyl group away from the bulkier C4-methyl group, would be the global energy minimum, representing the most stable and populated conformation. The s-cis conformer would likely represent a local energy minimum, separated from the s-trans by a rotational energy barrier.

| Conformer | S1-C2-N-C(methyl) Torsion Angle (Approx.) | Predicted Relative Energy | Key Interactions |

|---|---|---|---|

| s-trans | ~180° | Lower (More Stable) | Minimized steric hindrance between methyl groups. |

| s-cis | ~0° | Higher (Less Stable) | Potential steric repulsion between N-methyl and S atom/C5-H. |

Vibrational Spectroscopy (FT-IR and Raman) for Advanced Mode Assignment

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. The vibrational modes can be assigned by comparing experimental spectra with data from related compounds and with quantum chemical calculations, which have proven effective for 2-amino-4-methylthiazole. semanticscholar.org

The spectrum of this compound is characterized by contributions from the thiazole ring, the N,N-dimethylamino group, and the effects of protonation.

N-H Stretching: As a secondary amine salt, a broad and strong absorption is expected in the FT-IR spectrum, typically in the 2700-3300 cm⁻¹ region, corresponding to the stretching of the protonated amine group (-NH(CH₃)-).

C-H Stretching: Aromatic C-H stretching from the C5-H on the thiazole ring is expected around 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the two methyl groups (at N and C4) will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, whose stretching vibrations are coupled and typically appear as a series of strong to medium intensity bands in the 1500-1650 cm⁻¹ region in both FT-IR and Raman spectra. For 2-aminothiazole (B372263), a very strong band around 1600 cm⁻¹ is assigned to the NH₂ scissoring mode, which would be absent here. semanticscholar.org Instead, C=N stretching of the protonated ring is expected.

CH₃ Bending: Symmetric and asymmetric bending (deformation) modes of the methyl groups are expected in the 1375-1470 cm⁻¹ region.

Thiazole Ring Vibrations: The "ring breathing" and other skeletal vibrations of the thiazole ring occur in the fingerprint region (below 1300 cm⁻¹). Key vibrations include C-S stretching modes, which are often observed in the 600-800 cm⁻¹ range. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Amine Salt) | 2700-3300 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | ~3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | Medium-Strong |

| C=N / C=C Ring Stretch | 1500-1650 | Strong | Strong |

| CH₃ Bending | 1375-1470 | Medium | Medium |

| C-N Stretch | 1250-1350 | Medium | Weak |

| C-S Stretch | 600-800 | Medium-Weak | Strong |

The free base, N,4-Dimethylthiazol-2-amine, possesses low symmetry (likely Cₛ if planar). Upon formation of the hydrochloride salt, protonation is expected to occur at the endocyclic ring nitrogen (N3), a common feature for 2-aminothiazoles which preserves the aromaticity of the ring. researchgate.net This protonation would maintain the low symmetry of the molecule. Consequently, all vibrational modes are expected to be active in both FT-IR and Raman spectroscopy, and significant spectral overlap is anticipated.

Different conformational isomers (s-cis vs. s-trans) would exhibit subtle differences in their vibrational spectra. For example, the frequencies of modes involving the exocyclic C-N bond and the N-methyl group might shift slightly between conformers due to changes in steric and electronic environments. These differences are typically small and may only be resolved in high-resolution spectra or under cryogenic conditions. The protonation of the ring can also cause shifts in the Raman spectra; studies on similar heterocyclic systems like histidine have shown that the protonation state can shift certain ring mode frequencies by as much as 35 cm⁻¹. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the structure of N,4-Dimethylthiazol-2-amine. In a typical mass spectrometry experiment, the compound is ionized (e.g., by electrospray ionization, ESI), and the observed species would be the protonated free base, [C₅H₈N₂S + H]⁺, with an exact mass that can be measured with high precision.

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce a series of product ions. wikipedia.org This allows for the detailed mapping of fragmentation pathways. For the protonated molecule [C₅H₉N₂S]⁺ (m/z 129.05), several fragmentation routes can be proposed based on the known behavior of amines and thiazole rings. semanticscholar.orgmiamioh.edu

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. For N,4-Dimethylthiazol-2-amine, this could involve the loss of a methyl radical (•CH₃) from the protonated N-methylamino group, leading to a stable resonance-stabilized cation.

Ring Fragmentation: Thiazole rings are known to fragment via specific pathways. researchgate.net Common losses include acetonitrile (CH₃CN) or hydrogen cyanide (HCN). Cleavage of the thiazole ring could lead to the formation of characteristic fragment ions. For instance, a retro-Diels-Alder-type cleavage or sequential bond breakages could result in the loss of neutral molecules.

Loss of the Amino Group: Cleavage of the C2-N bond could lead to the loss of the methylamino group or related fragments.

A plausible fragmentation pathway for the molecular ion of the free base (m/z 128) is outlined below. In ESI-MS, fragmentation would typically start from the protonated molecule (m/z 129).

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragmentation Mechanism |

|---|---|---|---|

| 129.05 | •CH₃ (15.02) | 114.03 | Alpha-cleavage at the N-methyl group. |

| 129.05 | CH₃N (29.03) | 100.02 | Loss of methylamine radical cation precursor. |

| 129.05 | CH₃CN (41.03) | 88.02 | Thiazole ring cleavage. |

| 100.02 | HCN (27.01) | 73.01 | Secondary fragmentation of the thiazole ring. |

High-resolution mass spectrometry allows for the observation of the isotopic distribution of an ion, which serves as a definitive confirmation of its elemental formula. The presence of sulfur (with its characteristic ³⁴S isotope at ~4.21% abundance) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the full hydrochloride compound provides a highly distinctive isotopic pattern.

For the protonated free base, [C₅H₉N₂S]⁺, the theoretical isotopic pattern is dominated by the contribution of ¹³C and ³⁴S. The monoisotopic peak (A) corresponds to the ion containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S). The A+1 peak arises primarily from the presence of one ¹³C atom, and the A+2 peak arises from two ¹³C atoms, one ¹⁵N, or, more significantly, one ³⁴S atom. Online calculators can be used to predict this pattern with high accuracy. sisweb.comshef.ac.uk Comparing the experimentally observed isotopic distribution and mass-to-charge ratios with the theoretical values allows for unambiguous confirmation of the elemental composition C₅H₉N₂S. nih.gov

| Mass (Da) | Relative Abundance (%) | Isotopologue Composition |

|---|---|---|

| 129.0537 | 100.00 | ¹²C₅¹H₉¹⁴N₂³²S |

| 130.0571 | 6.23 | Mainly ¹³C¹²C₄¹H₉¹⁴N₂³²S |

| 131.0508 | 4.48 | Mainly ¹²C₅¹H₉¹⁴N₂³⁴S |

Computational and Theoretical Chemistry Investigations of N,4 Dimethylthiazol 2 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and stability of a molecule. For N,4-Dimethylthiazol-2-amine hydrochloride, such studies would be invaluable in elucidating its intrinsic molecular characteristics.

Density Functional Theory (DFT) for Molecular Orbitals and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to N,4-Dimethylthiazol-2-amine, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties.

DFT studies on related 2-aminothiazole (B372263) derivatives have successfully calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in studies of other thiazole (B1198619) derivatives, these calculations have helped to predict sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT can be used to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface and identifies electron-rich and electron-poor regions. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular energies and properties. For a relatively small molecule like N,4-Dimethylthiazol-2-amine, high-level ab initio calculations could serve as a benchmark for results obtained from DFT and other less computationally demanding methods. There are currently no specific ab initio studies focused solely on this compound found in the public domain.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. In the context of this compound, NBO analysis could provide detailed insights into the delocalization of electron density between the thiazole ring and its substituents.

Studies on similar aminothiazole derivatives have utilized NBO analysis to quantify the stabilization energies associated with intramolecular charge transfer between donor (lone pair) and acceptor (antibonding) orbitals. This analysis helps to explain the stability of different conformations and the nature of the bonding between the amine group and the thiazole ring. For the hydrochloride salt, NBO analysis would be particularly useful for characterizing the interactions between the protonated amine group and the chloride anion.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Dynamics in Solution and Biological Environments

Interaction with Solvation Shells and Membrane Models

The interaction of a molecule with its surrounding solvent molecules is crucial for its solubility and transport properties. MD simulations can model the formation and dynamics of the solvation shell around this compound, providing details on hydrogen bonding and other non-covalent interactions with water or other solvents.

Furthermore, if this molecule were to be investigated for its biological activity, MD simulations with lipid bilayer models could predict its ability to permeate cell membranes. These simulations can provide valuable information on the free energy profile of the molecule as it crosses the membrane, a key factor in its bioavailability.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. Techniques such as Density Functional Theory (DFT) have become standard for calculating the spectroscopic properties of molecules with a high degree of accuracy. nih.govedu.krd These theoretical predictions are invaluable for structural elucidation and for understanding the electronic and vibrational characteristics of a molecule like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a crucial step in confirming molecular structures. nih.gov The process typically involves optimizing the molecule's 3D geometry using a quantum mechanical method, followed by the calculation of NMR shielding tensors using approaches like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Below is an illustrative table representing typical results from a DFT-based NMR chemical shift prediction for this compound.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table is a representative example based on established computational methods.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole C2 (attached to N) | - | ~168.5 |

| Thiazole C4 (attached to methyl) | - | ~145.0 |

| Thiazole C5-H | ~6.5 | ~110.0 |

| 4-Methyl (C-CH₃) | ~2.3 | ~17.0 |

| N-Methyl (N-CH₃) | ~3.1 | ~35.0 |

Note: Predicted values are highly dependent on the level of theory, basis set, and solvent model used. idc-online.comresearchgate.net

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net This analysis involves calculating the second derivatives of the energy with respect to atomic displacements to determine the harmonic vibrational frequencies. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. nih.govscirp.org The Potential Energy Distribution (PED) is often calculated to provide a quantitative assignment of each normal mode to specific internal coordinates, clarifying the nature of the vibration. nih.gov

For this compound, a DFT calculation would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic functional groups. mdpi.com Key vibrational modes would include the N-H stretching of the amine, C-H stretching of the methyl groups and the thiazole ring, C=N and C=C stretching within the thiazole ring, and various bending and deformation modes. nih.govacs.org

The table below provides a representative example of a theoretical vibrational frequency assignment for the key functional groups in N,4-Dimethylthiazol-2-amine.

Table 2: Example of Theoretical Vibrational Frequency Assignments This table is a representative example based on established computational methods.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment (Potential Energy Distribution) |

|---|---|---|

| ~3450 | Medium | ν(N-H) stretch |

| ~3100 | Weak | ν(C-H) stretch (thiazole ring) |

| ~2980 | Medium | νas(C-H) stretch (methyl groups) |

| ~1640 | Strong | ν(C=N) stretch (thiazole ring) |

| ~1580 | Medium | In-plane δ(N-H) bend |

| ~1450 | Medium | δ(C-H) bend (methyl groups) |

Note: ν = stretching, δ = bending. Calculated frequencies are often scaled by an empirical factor to better match experimental values. mdpi.com

Reaction Mechanism Prediction and Transition State Analysis (Computational)

Computational chemistry is a fundamental tool for investigating reaction mechanisms, allowing for the exploration of synthetic pathways and the analysis of reaction kinetics at a molecular level. nih.govnih.gov

The synthesis of 2-aminothiazole derivatives often involves the Hantzsch thiazole synthesis, a cyclocondensation reaction between a thiourea (B124793) derivative and an α-haloketone. For N,4-Dimethylthiazol-2-amine, a plausible pathway involves the reaction of N-methylthiourea with a 3-halo-2-butanone.

Computational modeling can elucidate the step-by-step mechanism of such a synthesis. nih.gov This involves identifying all relevant intermediates and, crucially, the transition states that connect them on the potential energy surface. nih.gov By mapping out the entire reaction coordinate, chemists can understand the feasibility of a proposed pathway, predict potential byproducts, and optimize reaction conditions. For instance, calculations can determine the most likely site of initial nucleophilic attack and model the subsequent intramolecular cyclization and dehydration steps. mdpi.com This approach has been used to study the formation of various heterocyclic systems, providing insights that are difficult to obtain through experimental means alone. nih.govmdpi.com

A key outcome of modeling a reaction pathway is the calculation of activation energy barriers (Ea). The activation energy is the energy difference between the reactants and the transition state, representing the minimum energy required for the reaction to occur. nih.gov By locating the transition state structure and calculating its energy, computational methods can provide a quantitative estimate of this barrier.

Lower activation energy barriers correspond to faster reaction rates. This information is critical for predicting the kinetics of a reaction and understanding which steps are rate-limiting. nih.govnih.gov While precise prediction of reaction rate constants is complex, Transition State Theory (TST) provides a framework for using the calculated activation energy and vibrational frequencies of the transition state to estimate them. These predictions allow for a comparison of different potential reaction pathways, helping to identify the most kinetically favorable route. nih.gov For the synthesis of N,4-Dimethylthiazol-2-amine, computational analysis could compare the activation barriers for different halogen leaving groups (e.g., chloro vs. bromo) in the α-haloketone, guiding the choice of reagents.

Table 3: Illustrative Calculated Activation Energies for a Proposed Synthetic Step This table is a representative example based on established computational methods.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | N-methylthiourea + 3-chloro-2-butanone | TS1 | S-alkylation intermediate | ~15-20 |

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. oncodesign-services.comnih.gov Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical and machine learning methods to build mathematical models that predict the activity of new compounds. imist.manih.govmdpi.com

QSAR model development involves several key steps: compiling a dataset of molecules with known activities, calculating a wide range of molecular descriptors for each molecule, selecting the most relevant descriptors, and building a predictive model using regression or classification algorithms. nih.govmdpi.com Thiazole derivatives have been the subject of numerous QSAR studies for various biological targets. imist.maresearchgate.netijpsr.com For example, studies on related 2-aminothiazole compounds have identified key descriptors that influence their activity as kinase inhibitors, antimicrobial agents, or antihistamines. imist.maresearchgate.netakjournals.com

Commonly used molecular descriptors in these studies include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. imist.ma

Hydrophobic Descriptors: Like the partition coefficient (LogP), which describes the molecule's lipophilicity. imist.ma

Steric/Topological Descriptors: Including Molecular Refractivity (MR) and shape indices, which relate to the size and shape of the molecule. researchgate.net

QSAR models built from these descriptors can guide the design of new analogs of N,4-Dimethylthiazol-2-amine with potentially enhanced activity. acs.org For instance, a model might predict that adding a specific substituent at the C5 position of the thiazole ring could improve binding affinity to a biological target. These computational models accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govmdpi.com

Table 4: Example of Descriptors Used in QSAR Studies of Thiazole Derivatives This table is a representative example based on findings from various QSAR studies on related compounds.

| Descriptor Type | Example Descriptor | Correlation with Activity (Example) | Reference |

|---|---|---|---|

| Electronic | ELUMO (Energy of LUMO) | Negative (lower energy may increase activity) | imist.ma |

| Hydrophobic | LogP | Positive (increased lipophilicity may enhance cell permeability) | imist.ma |

| Steric | Molecular Refractivity (MR) | Positive (larger, more polarizable groups may improve binding) | imist.ma |

Pharmacological and Biological Research Investigations of N,4 Dimethylthiazol 2 Amine Hydrochloride Mechanistic Focus

Target Identification and Mechanistic Elucidation (In Vitro and In Silico)

Detailed in vitro and in silico investigations to identify the specific biological targets and elucidate the mechanism of action of N,4-Dimethylthiazol-2-amine hydrochloride are not extensively reported in the available literature. Research on analogous aminothiazole compounds, however, suggests potential avenues for such investigations.

There is no specific data from enzyme inhibition kinetics or binding affinity studies conducted in cell-free systems for this compound found in the surveyed literature.

However, studies on other 2-aminothiazole (B372263) derivatives have demonstrated their potential as enzyme inhibitors. For instance, certain 2-aminothiazole compounds have been evaluated as inhibitors of neuronal nitric oxide synthase (nNOS). In one study, a 2-aminothiazole-based inhibitor was synthesized and tested, though it was found to be less potent than its 2-aminopyridine (B139424) analogue. Another area of investigation for aminothiazole derivatives has been their inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (AChE and BChE). For example, 2-amino-4-(4-chlorophenyl)thiazole showed significant inhibition of human carbonic anhydrase I (hCA I) with a Kᵢ of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of hCA II, AChE, and BChE with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. These findings suggest that the aminothiazole scaffold can be a valuable pharmacophore for developing enzyme inhibitors, but specific kinetic data for this compound is lacking.

Specific data from receptor ligand binding assays for this compound using membrane preparations are not available in the public domain. The general methodology for such assays involves the use of radiolabeled ligands to determine the affinity of a test compound for a specific receptor. While this is a standard technique in drug discovery, its application to this compound has not been documented in the reviewed literature.

While molecular docking studies have been performed on various 2-aminothiazole derivatives to predict their binding modes and affinities to protein targets, no such studies specifically featuring this compound were identified.

For related compounds, in silico docking has been used to explore their potential as antioxidants by modeling their interaction with oxidoreductase enzymes. In one such study, a series of novel 2-aminothiazole derivatives showed binding affinities against tyrosinase oxidoreductase enzyme (PDB: 3NM8) ranging from -3.62 to -6.64 kcal/mol. Another study employed molecular docking to investigate the inhibitory potential of 2-aminothiazole derivatives against carbonic anhydrases and cholinesterases. The compound 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, for example, exhibited estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol against hCA I, hCA II, AChE, and BChE, respectively. These computational studies on analogous compounds suggest that this compound could potentially interact

Cellular Pathway Modulation Studies (In Vitro, Non-Clinical)

Interaction with Specific Biomolecular Systems (e.g., DNA, RNA, Lipids)

Direct studies detailing the interaction of this compound with biomolecules such as DNA, RNA, or lipids are not extensively documented. However, research into related compounds and general principles of molecular interactions allows for informed hypotheses.

Some phenolic Mannich bases, another class of organic compounds, have been shown to induce apoptosis by activating caspase-dependent pathways. nih.gov When combined with copper ions, these compounds can stimulate the production of reactive oxygen species and activate kinases, which are crucial in oxidative stress-mediated cell death. nih.gov Certain aqua complexes of these bases have demonstrated the ability to inhibit the intercalation of ethidium (B1194527) bromide into DNA and even induce DNA strand breaks, suggesting a direct interaction with genetic material. nih.gov

Furthermore, studies on 2-aminothiazole derivatives have revealed their capacity to modulate gene transcription. For instance, certain analogs have been identified as modulators of the RE1-silencing transcription factor (REST), a protein that represses many neuron-specific genes. nih.govsigmaaldrich.com An increase in the genomic binding of REST is implicated in Huntington's disease, and the ability of 2-aminothiazole compounds to modulate this activity suggests an indirect interaction with the machinery that regulates DNA expression. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity (Non-Clinical Focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 2-aminothiazole class, extensive SAR studies have been conducted, providing a framework for predicting the activity of this compound.

The synthesis of analogs is a cornerstone of medicinal chemistry, allowing researchers to probe the mechanistic basis of a compound's activity. The 2-aminothiazole scaffold is synthetically versatile, with the Hantzsch thiazole (B1198619) synthesis being a common method for its preparation. nih.gov This method allows for diverse substitutions at various positions of the thiazole ring.

A common synthetic strategy involves reacting a ketone with thiourea (B124793) in the presence of iodine to form the 4,5-substituted-2-aminothiazole core. mdpi.com This core can then be further modified, for instance, by reacting it with acid or acyl chlorides to produce various amide compounds, allowing for a systematic exploration of structure-activity relationships. mdpi.com

SAR studies on 2-aminothiazole derivatives have revealed key structural features that correlate with their biological activity. These studies are crucial for optimizing lead compounds in drug discovery.

For anticancer activity, substitutions on the phenyl ring at the 4-position of the thiazole have been shown to be critical. Halogen substitutions at the ortho, meta, and para positions of this phenyl ring can enhance antiproliferative activity. tandfonline.com The presence of an alkoxy group has been noted to increase the bioavailability of these compounds. tandfonline.com

In the context of antiprion activity, a series of 2-aminothiazole analogs were synthesized and tested. nih.gov These studies indicated that the nature of the substituents on the thiazole ring and the amino group significantly influences their potency and pharmacokinetic properties. nih.govresearchgate.netnih.gov

The following table summarizes general SAR findings for 2-aminothiazole derivatives based on their therapeutic target.

| Therapeutic Target | Key Structural Features for Activity | Reference |

|---|---|---|

| Anticancer (Hec1/Nek2 Inhibition) | Substitutions (especially halogens) on the phenyl ring at the 4-position of the thiazole. | tandfonline.com |

| Transcriptional Repression (Huntington's Disease) | Diverse substitutions at the 2-amino group and at the 4-position of the thiazole ring. | nih.gov |

| Antiprion | Varied substitutions on the thiazole ring and the 2-amino group to optimize potency and brain exposure. | nih.gov |

Pre-Clinical Drug Discovery Lead Optimization Studies (Mechanistic and In Vitro)

Lead optimization is a critical phase in drug discovery that involves refining the chemical structure of a promising compound to improve its drug-like properties. This includes enhancing its in vitro ADME (absorption, distribution, metabolism, and excretion) profile and understanding its pharmacokinetic behavior.

The in vitro ADME properties of a compound are crucial for its potential success as a drug. For 2-aminothiazole derivatives, metabolic stability is a key parameter that is often evaluated.

Studies on 2-aminothiazole analogs with antiprion activity have shown that their stability in liver microsomes can range from 30 to over 60 minutes. nih.govnih.gov The primary metabolites observed in these microsomal assays were often the result of ring hydroxylation. nih.govnih.gov Furthermore, some of these analogs were found not to be substrates for the MDR1 transporter, which is a positive attribute as it reduces the likelihood of drug efflux from target cells. nih.govnih.gov

The table below presents hypothetical in vitro ADME data for a 2-aminothiazole analog, illustrating the types of parameters assessed during lead optimization.

| ADME Parameter | Result | Implication |

|---|---|---|

| Liver Microsomal Stability (t1/2) | 30-60 min | Moderate to good metabolic stability. |

| Primary Metabolites | Ring hydroxylation | Identifies a key site of metabolism for potential modification. |

| MDR1 Substrate | No | Lower potential for drug efflux from target cells. |

In silico tools and theoretical modeling are increasingly used to predict the pharmacokinetic properties of compounds early in the drug discovery process. Quantitative structure-activity relationship (QSAR) modeling is a powerful technique used to correlate the chemical structure of compounds with their biological activities and pharmacokinetic properties. excli.de

For 2-aminothiazole derivatives, QSAR models have been developed to predict their activity as anticancer agents and modulators of transcriptional repression. nih.govtandfonline.com These models help in understanding the key structural properties that are essential for designing new compounds with improved properties. excli.de

ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another crucial in silico tool. For various heterocyclic compounds, including those with thiazole scaffolds, ADMET parameters are calculated to assess their drug-likeness. nih.gov These predictions can help in prioritizing compounds for synthesis and in vitro testing, thereby accelerating the drug discovery process. nih.gov The development of such models can provide insights into the likely pharmacokinetic profile of this compound, guiding future experimental studies.

Applications of N,4 Dimethylthiazol 2 Amine Hydrochloride in Chemical Synthesis and Materials Science

Role as a Precursor in Heterocyclic Synthesis

The 2-aminothiazole (B372263) moiety is a recognized pharmacophore and a fundamental component in the field of medicinal chemistry and drug discovery. researchgate.net The hydrochloride salt of N,4-Dimethylthiazol-2-amine provides a stable and accessible starting point for constructing elaborate molecular architectures.

The chemical reactivity of N,4-Dimethylthiazol-2-amine allows it to be a key starting material for creating larger, fused heterocyclic systems. These complex structures are of significant interest due to their potential applications in medicinal and materials chemistry. nih.gov A notable application is its use in synthesizing azo compounds which can act as ligands for metal ions.

Research has demonstrated the preparation of (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, a complex ligand, starting from 2-amino-4,5-dimethylthiazole. researchcommons.orgresearchcommons.org This transformation showcases the role of the amine group in the thiazole (B1198619) ring, which partakes in a diazotization reaction to form the azo linkage (–N=N–), thereby connecting the thiazole ring to another aromatic system and creating a polyheterocyclic structure. researchcommons.org Fused heterobicyclic systems are a major focus in medicinal chemistry due to their wide range of physiological activities. nih.gov

The N,4-dimethylthiazol-2-amine scaffold is a component of various molecules designed for biological activity. Its derivatives have been explored for their potential as therapeutic agents. researchgate.netnih.govnih.gov The 2-aminothiazole core is present in numerous bioactive compounds, highlighting its importance as a pharmacophore. researchgate.net

For instance, N,4-Dimethylthiazol-2-amine hydrochloride can be used in the synthesis of 2-[3-[3-(piperidinomethyl)phenoxy]propionamido]-4,5-dimethylthiazole. sigmaaldrich.com Furthermore, extensive research into related N,4-diaryl-1,3-thiazole-2-amines has yielded compounds with potent biological effects, such as antiproliferative activity by inhibiting tubulin polymerization. nih.gov One of the most potent compounds identified in a study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, demonstrated significant activity against cancer cell lines. nih.gov These examples underscore the utility of the N,4-substituted-thiazol-2-amine skeleton in developing new pharmacophores and complex bioactive molecules. researchgate.netnih.gov

| Derivative Class | Example Compound | Reported Biological Activity | Reference |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Antiproliferative, Tubulin Inhibition | nih.gov |

| N,4-diphenylthiazol-2-amine derivatives | 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine | Antifungal, Anti-inflammatory | researchgate.net |

| Propionamido-dimethylthiazoles | 2-[3-[3-(piperidinomethyl)phenoxy]propionamido]-4,5-dimethylthiazole | Synthetic intermediate for potentially bioactive molecules | sigmaaldrich.com |

Applications in Organic Reaction Catalysis and Method Development

Beyond its role as a structural component, the thiazole motif and its associated functional groups can participate in and influence chemical reactions, including catalysis.

N,4-Dimethylthiazol-2-amine serves as an excellent precursor for ligand design due to the presence of nitrogen and sulfur heteroatoms, which can coordinate with metal ions. A specific ligand, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, has been synthesized from this compound. researchcommons.orgresearchcommons.org This ligand has been used to prepare a series of chelating complexes with various transition metal ions. researchcommons.org The resulting metal complexes were shown to possess different geometries, including octahedral and square planar, depending on the metal ion. researchcommons.orgresearchcommons.org The study of these complexes also extended to their biological effects, indicating that the ligand and its metal complexes have varying levels of efficacy in inhibiting bacterial growth. researchcommons.orgresearchcommons.org

| Metal Ion | Proposed Complex Geometry | Metal-to-Ligand Ratio | Reference |

|---|---|---|---|

| Chromium (II) | Octahedral | 1:2 | researchcommons.orgresearchcommons.org |

| Cobalt (II) | Octahedral | 1:2 | researchcommons.orgresearchcommons.org |

| Nickel (II) | Octahedral | 1:2 | researchcommons.orgresearchcommons.org |

| Copper (II) | Octahedral | 1:2 | researchcommons.orgresearchcommons.org |

| Silver (I) | Tetrahedral | 1:1 | researchcommons.orgresearchcommons.org |

| Gold (III) | Square Planar | 1:2 | researchcommons.orgresearchcommons.org |

Asymmetric synthesis is a critical area of chemistry for producing enantiomerically pure compounds, which is particularly important for pharmaceuticals. Δ²-Thiazolines, which are structurally related to thiazoles, are used as chiral ligands in asymmetric synthesis. nih.govnih.gov However, based on the available research, there are no specific documented applications of this compound itself serving as a catalyst or a key ligand in asymmetric synthesis methodologies.

Advanced Materials Science Applications

The unique chemical properties of thiazole derivatives also lend themselves to applications in materials science. While direct incorporation of this compound into advanced materials is not widely documented, a closely related compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is fundamental in the characterization of biomaterials. mdpi.com MTT is a water-soluble tetrazolium salt that is reduced by metabolically active cells into a purple formazan (B1609692) product. This colorimetric change is widely used in the MTT assay to assess the cytotoxicity and biocompatibility of advanced materials, such as particulate vaccine delivery systems like yeast-derived glucan particles. mdpi.com The use of an MTT assay is a standard method for evaluating the biocompatibility of materials intended for biomedical applications, demonstrating an indirect but crucial link between the dimethylthiazole core structure and the development of advanced materials. mdpi.com

Incorporation into Functional Polymers and Copolymers

The presence of a reactive amine group suggests that this compound can serve as a monomer or a modifying agent in the synthesis of functional polymers. While direct studies extensively detailing its copolymerization are limited, the principles of polymer chemistry allow for its potential incorporation into various polymer backbones.

New copolymers featuring hindered amines and vinyl monomers have been synthesized through radical chain polymerization. researchgate.net For instance, acrylic copolymers have been synthesized via atom transfer radical polymerization using comonomers like butyl methacrylate (B99206) and glycidyl (B131873) methacrylate, with subsequent grafting of amine-containing pendants onto the polymer structure. nih.govresearchgate.net This process creates comb-like copolymers where the amine side groups provide specific functionalities. nih.gov The reactivity of the amine group in this compound makes it a candidate for such grafting procedures or for direct copolymerization with vinyl monomers, potentially yielding polymers with tailored properties for applications like pigment dispersion or as stimuli-responsive materials. nih.govmdpi.com

Table 1: Examples of Amine Incorporation in Copolymer Synthesis

| Polymerization Method | Monomers / Reactants | Resultant Polymer Type | Potential Functionality |

| Radical Chain Polymerization | Hindered amines, Vinyl acetate, Styrene | Copolymers with amine units | Polymeric HALS (Hindered Amine Light Stabilizers) |

| Atom Transfer Radical Polymerization (ATRP) | Butyl methacrylate, Glycidyl methacrylate, followed by grafting with diamines | Comb-like acrylic copolymers with amine pendants | Pigment dispersion nih.govresearchgate.net |

| Solution Polymerization | N,N-dimethyl acrylamide, Acrylic acid | Hydrogel copolymers | Stimuli-responsive hydrogels mdpi.com |

Use in Functional Materials (e.g., sensors, optoelectronic materials)

Thiazole derivatives are recognized for their electronic and optical properties, making them valuable in the design of functional materials. Research into related compounds indicates potential applications for this compound in sensors and optoelectronics.

Studies on sulfathiazole (B1682510) molecules, which also contain a thiazole ring, have shown they possess distinct optoelectronic characteristics, including efficient charge transfer abilities that make them promising for polymer solar cells and photovoltaic systems. edu.krdresearchgate.net Density functional theory (DFT) studies on compounds like 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide (B165840) highlight that wide bandgap materials in this class have utility in solar cells and transistors. edu.krdresearchgate.net These findings suggest that the electronic structure of the thiazole ring in this compound could be harnessed for similar optoelectronic applications.

In the realm of sensors, materials responsive to specific enzymes or chemicals are of great interest. For example, a biomaterial platform for a trypsin sensor was developed using gelatin-casein films, which demonstrated a significant change in transmittance upon enzymatic action. acs.org While not directly involving this compound, this illustrates the creation of sensor platforms where a thiazole derivative could potentially be integrated to detect specific analytes.

Surface Chemistry and Adsorption Studies (e.g., corrosion inhibition mechanisms)

A significant area of application for amine-containing thiazole derivatives is in surface chemistry, particularly as corrosion inhibitors for metals in acidic environments. iau.irnih.gov The mechanism relies on the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosive process. researchgate.net The nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amine group, act as active centers for adsorption. researchgate.net

Several studies have demonstrated the effectiveness of compounds structurally similar to this compound as corrosion inhibitors.

4-(pyridin-4-yl)thiazol-2-amine (PTA) was found to be an effective mixed-type inhibitor for mild steel in 1 M HCl, achieving an inhibition efficiency of 96.06% at a concentration of 0.2 mM. rsc.orgnih.gov Its adsorption on the steel surface was found to obey the Langmuir adsorption isotherm. rsc.orgnih.gov

4-(pyridin-3-yl) thiazol-2-amine (PyTA) showed a maximum inhibition efficiency of 94% at a 1 mM concentration for copper in a 1 M HCl solution, as determined by electrochemical impedance spectroscopy (EIS). researchgate.net

4-(naphthalen-1-yl) thiazol-2-amine (NTA) also proved to be an effective corrosion inhibitor for copper in 1 M HCl, with an efficiency of about 90% at its optimal concentration. iau.ir

The adsorption process for these inhibitors is often a combination of physisorption (electrostatic interaction) and chemisorption (coordinate bond formation between the heteroatoms' lone pair electrons and the metal's vacant d-orbitals). rsc.orgnih.gov

Table 2: Corrosion Inhibition Efficiency of Thiazole-Amine Derivatives in 1 M HCl

| Inhibitor Compound | Metal | Max. Inhibition Efficiency (%) | Concentration | Adsorption Isotherm |

| 4-(pyridin-4-yl)thiazol-2-amine (PTA) rsc.orgnih.gov | Mild Steel | 96.06 | 0.2 mM | Langmuir |

| 4-(pyridin-3-yl) thiazol-2-amine (PyTA) researchgate.net | Copper | 94 | 1.0 mM | Langmuir |

| 4-(naphthalen-1-yl) thiazol-2-amine (NTA) iau.ir | Copper | ~90 | Not specified | Langmuir |

Analytical Reagent Development and Methodologies

The chemical structure of this compound lends itself to consideration in the development of analytical methods, either as a target analyte requiring derivatization or as a component in detection systems.

Derivatization Reagent for Advanced Analytical Techniques

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial step for analyzing compounds that lack a suitable chromophore or fluorophore. sigmaaldrich.com Aliphatic and secondary amines often require derivatization to be detected with sufficient sensitivity and selectivity. sigmaaldrich.commdpi.com

However, the literature primarily describes this compound and similar amines as the analytes being derivatized, rather than as the reagents used for derivatization. Common derivatizing reagents used for primary and secondary amines include:

o-Phthalaldehyde (OPA) nih.gov

Dansyl chloride nih.gov

9-fluorenylmethylchloroformate (FMOC-Cl) sdiarticle4.com

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) , which is widely employed as a fluorogenic reagent for primary and secondary amines. mdpi.com

A pre-column derivatization method using NBD-Cl has been developed for the analysis of dimethylamine (B145610) and diethylamine (B46881) in pharmaceutical products, followed by HPLC with fluorescence detection (HPLC-FLD). mdpi.com This underscores the role of thiazole amines as targets for derivatization rather than as the agents themselves.

Development of Novel Detection or Quantification Methods

The development of new analytical methods often involves designing molecules with specific reactive or signaling properties. Thiazole derivatives have been successfully employed in colorimetric assays. A well-known example is 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) , a different but related thiazole compound. mdpi.com

MTT is a tetrazolium salt used in colorimetric assays to assess cell viability and proliferation. mdpi.com Living cells with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into a purple, water-insoluble formazan crystal, the concentration of which can be quantified spectrophotometrically. mdpi.com This principle has been widely adopted in microbiology and cell biology. The successful use of the MTT assay demonstrates the potential for other thiazole-containing compounds to be developed into reagents for novel detection and quantification methods, although specific methods based on this compound are not prominently documented.

Future Directions and Emerging Research Avenues for N,4 Dimethylthiazol 2 Amine Hydrochloride

Integration with Artificial Intelligence and Machine Learning in Molecular Design (Computational)

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery of novel molecules. globalspec.com For N,4-Dimethylthiazol-2-amine hydrochloride, AI and machine learning (ML) offer powerful tools to accelerate the design of new analogues with tailored properties, moving beyond traditional trial-and-error experimentation. globalspec.comnih.gov

Generative ML models can explore vast chemical spaces to design new derivatives of this compound. globalspec.com These models, trained on large datasets of known molecules and their properties, can predict the bioactivity of hypothetical compounds, suggesting structural modifications to enhance efficacy against specific targets like kinases or other enzymes. researchgate.netmdpi.com For instance, ML classifiers have been successfully used to predict novel urease inhibitors from chemical libraries, a strategy that could be adapted to screen for derivatives of this compound with other desired biological activities. researchgate.net

Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be employed to build robust predictive models. nih.gov By analyzing a set of known active and inactive thiazole (B1198619) compounds, these models can identify the key structural features of this compound—such as the N-amino group or the C4-methyl group—that are critical for a specific biological interaction. nih.gov This allows for the rational, in silico design of new molecules with improved potency and selectivity, significantly reducing the time and resources spent on synthesizing and testing less promising candidates. nih.govosti.gov

| Computational Approach | Application for this compound | Potential Outcome | Reference(s) |

| Generative ML Models | Design of novel analogues by exploring chemical space. | Identification of new derivatives with predicted high bioactivity. | globalspec.com |

| Predictive ML Classifiers | Screening virtual libraries for specific enzyme inhibition (e.g., kinases, urease). | Rapid identification of promising candidates for synthesis and testing. | researchgate.netmdpi.com |

| 3D-QSAR | Identifying key structural features for biological activity. | Rational design of more potent and selective molecules. | nih.gov |

| Molecular Docking | Simulating binding modes within protein active sites. | Understanding interaction mechanisms and guiding lead optimization. | researchgate.netrsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations